molecular formula C7H6ClFO2S B12802290 2-Chloro-4-methylbenzenesulfonyl fluoride CAS No. 25300-23-6

2-Chloro-4-methylbenzenesulfonyl fluoride

Cat. No.: B12802290
CAS No.: 25300-23-6
M. Wt: 208.64 g/mol
InChI Key: AUSPOLUREGIVQB-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzenesulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO2S It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a benzene ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylbenzenesulfonyl fluoride typically involves the reaction of 2-Chloro-4-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution . This reaction is often carried out under mild conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form sulfonamide or sulfonate products.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used, although these reactions are less frequently employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols.

    Sulfonic Acids: Formed through hydrolysis of the sulfonyl fluoride group.

Mechanism of Action

The mechanism by which 2-Chloro-4-methylbenzenesulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic residues in target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react selectively with amino acids such as serine or cysteine in enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of a methyl group.

    2-Nitrobenzenesulfonyl fluoride: Contains a nitro group instead of a chlorine and methyl group.

    4-Fluoro-2-methylbenzenesulfonyl chloride: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

2-Chloro-4-methylbenzenesulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and methyl groups on the benzene ring can influence the compound’s electronic properties and steric effects, making it a valuable reagent in organic synthesis and enzyme inhibition studies .

Properties

IUPAC Name

2-chloro-4-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSPOLUREGIVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302375
Record name 2-chloro-4-methylbenzenesulfonyl fluoride
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Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25300-23-6
Record name Benzenesulfonyl fluoride, 2-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25300-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150519
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025300236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150519
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150519
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Record name 2-chloro-4-methylbenzenesulfonyl fluoride
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